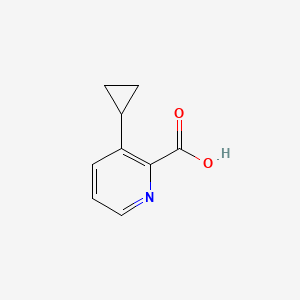

3-Cyclopropylpicolinic acid

CAS No.: 878805-23-3

Cat. No.: VC2723589

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878805-23-3 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 3-cyclopropylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) |

| Standard InChI Key | LRHWMCDZEISUCQ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=C(N=CC=C2)C(=O)O |

| Canonical SMILES | C1CC1C2=C(N=CC=C2)C(=O)O |

Introduction

Chemical Structure and Properties

3-Cyclopropylpicolinic acid (CAS: 878805-23-3) is characterized by a picolinic acid framework with a cyclopropyl group at the 3-position. Its molecular formula is C₉H₉NO₂ with a molecular weight of 163.17 g/mol . The compound belongs to the broader class of pyridine derivatives, which are pivotal in various scientific disciplines due to their versatile reactivity and ability to modulate electronic and steric properties.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of 3-Cyclopropylpicolinic Acid

| Property | Value |

|---|---|

| IUPAC Name | 3-cyclopropylpyridine-2-carboxylic acid |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 878805-23-3 |

| MDL Number | MFCD18261167 |

| Canonical SMILES | C1CC1C2=C(N=CC=C2)C(=O)O |

| InChI | InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) |

| InChI Key | LRHWMCDZEISUCQ-UHFFFAOYSA-N |

| Boiling Point | 310.4±30.0 °C at 760 mmHg |

These properties are derived from authoritative chemical databases and product specifications .

Synthesis Methods and Preparation

The synthesis of 3-Cyclopropylpicolinic acid involves several strategic approaches in organic chemistry. Understanding these synthetic routes is essential for researchers working with this compound in various applications.

Common Synthetic Routes

One typical synthesis method for 3-Cyclopropylpicolinic acid involves the carboxylation of Grignard reagents. In this approach, a Grignard reagent is reacted with carbon dioxide to form a metal carboxylate, which is subsequently protonated to yield the carboxylic acid.

For related compounds such as 4-Chloro-6-cyclopropylpicolinic acid, the synthesis typically involves several key steps:

-

Halogenation reactions to introduce the chloro group

-

Cyclopropanation to attach the cyclopropyl moiety

-

Carboxylation to incorporate the carboxylic acid function

These reactions often employ solvents such as dichloromethane or dimethylformamide and catalysts like palladium or copper salts to facilitate the transformations.

Industrial Production Methods

At the industrial scale, production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers, but generally follow similar synthetic principles with adaptations for scale and efficiency.

Comparative Analysis with Structurally Similar Compounds

Comparing 3-Cyclopropylpicolinic acid with structurally related compounds provides valuable insights into structure-activity relationships and helps predict chemical behavior based on structural features.

Structural Isomerism and Substituent Positioning

Table 2: Structural Analogs of 3-Cyclopropylpicolinic Acid

| Compound Name | Substituent Position | Pyridine Ring Type | CAS Number |

|---|---|---|---|

| 3-Cyclopropylpicolinic acid | 3 (picolinic acid) | 2-pyridinecarboxylic acid | 878805-23-3 |

| 3-Cyclopropylisonicotinic acid | 3 (isonicotinic acid) | 4-pyridinecarboxylic acid | 1256785-01-9 |

| 5-Cyclopropylpicolinic acid | 5 (picolinic acid) | 2-pyridinecarboxylic acid | 1174322-66-7 |

| 5-Cyclopropylnicotinic acid | 5 (nicotinic acid) | 3-pyridinecarboxylic acid | 893738-23-3 |

| 3-Cyano-6-cyclopropylpicolinic acid | 3 (cyano), 6 (cyclopropyl) | 2-pyridinecarboxylic acid | N/A |

This table highlights the structural diversity among cyclopropyl-substituted pyridinecarboxylic acids .

Electronic and Steric Effects

The position of substituents significantly impacts the chemical properties and reactivity:

-

Ring System Variations: The position of the carboxylic acid group (2-, 3-, or 4-position) alters electronic properties and hydrogen-bonding capabilities. For example, 3-cyclopropylisonicotinic acid's carboxylic acid at the 4-position may exhibit distinct acidity (pKa) compared to the 2-position in picolinic acid derivatives .

-

Electronic Effects: The 3-cyclopropyl group may donate electrons via hyperconjugation, potentially stabilizing the carboxylate anion. In contrast, 5-substituted analogs may exhibit altered resonance stabilization due to the different proximity of substituents to the carboxylic acid group .

-

Steric Hindrance: Compounds with substituents closer to the carboxylic acid (such as 3-Cyclopropylpicolinic acid) may experience greater steric hindrance in reactions involving the acid group, compared to 5-substituted analogs .

Chemical Reactivity

3-Cyclopropylpicolinic acid participates in various chemical reactions typical of both pyridine derivatives and carboxylic acids, offering opportunities for derivatization and functionalization.

Types of Reactions

The compound can undergo several types of chemical transformations:

-

Oxidation: Under specific conditions with oxidizing agents, the compound can form various oxidation products.

-

Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

-

Substitution: Both the cyclopropyl group and the pyridine ring can participate in substitution reactions, leading to the formation of diverse derivatives .

Common Reagents and Conditions

Typical reagents employed in reactions with 3-Cyclopropylpicolinic acid include:

-

For Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)

-

For Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)

-

For Substitution: Halogens, alkylating agents, and various nucleophiles under appropriate reaction conditions

Research Applications

3-Cyclopropylpicolinic acid and its derivatives have demonstrated significant potential in various scientific fields, particularly in medicinal chemistry, agricultural applications, and materials science.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a precursor for synthesizing bioactive compounds with potential therapeutic applications:

-

Anti-inflammatory Agents: Derivatives have shown inhibition of enzymes linked to inflammation pathways, suggesting potential as novel anti-inflammatory therapeutics.

-

Metabolic Disorder Treatments: Some derivatives have been investigated for their effects on metabolic pathways that could be relevant to treating metabolic disorders .

Agricultural Applications

The compound has shown promise in agricultural chemistry:

-

Herbicide Development: Its ability to interact with specific biological targets makes it a candidate for developing selective herbicides.

-

Sustainable Agriculture: Research has demonstrated that formulations containing related compounds showed improved efficacy against certain weed species while minimizing impact on crop yield .

Materials Science

In materials science, the compound offers interesting properties:

-

Polymer Enhancement: Incorporation into polymer matrices has been shown to enhance material performance.

-

Thermal Stability: Materials containing similar compounds have demonstrated improved thermal stability and mechanical strength, suggesting applications in high-performance industrial materials .

Related Research in Drug Development

Recent investigations have explored the use of compounds structurally related to 3-Cyclopropylpicolinic acid in pharmaceutical development, particularly as enzyme inhibitors.

Salt-Inducible Kinase (SIK) Inhibitors

Compounds containing cyclopropyl groups and similar structural features have been investigated for their activity against salt-inducible kinases (SIKs), which are potential targets for treating inflammatory diseases:

Table 3: SIK Inhibitory Activity of Selected Compounds

| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |

|---|---|---|---|

| GLPG3970 (32) | 282.8 | 7.8 | 3.8 |

| HG-9-91-01 (1) | 250 | 67 | 430 |

| ARN-3236 (2) | 21.6 | <1 | 6.6 |

| YKL-05-099 (3) | 10 | 40 | 30 |

| MRIA9 (4) | 55 | 48 | 22 |

| SK-124 (5) | 6.5 | 0.4 | 1.2 |

This data demonstrates how structural modifications can significantly impact selectivity and potency against different enzyme isoforms .

Spectroscopic Characterization

Proper characterization of 3-Cyclopropylpicolinic acid is essential for confirming its structure and purity. Several spectroscopic and analytical techniques are particularly useful:

-

¹H NMR Spectroscopy: Key signals include cyclopropyl proton signals (δ ~0.5–2.0 ppm) and aromatic protons in the picolinic acid moiety (δ ~7.0–9.0 ppm).

-

IR Spectroscopy: Important bands include carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclopropane ring (C-H bend ~1000–1300 cm⁻¹) functional groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy, with the expected [M+H]⁺ peak corresponding to the molecular weight of 163.17 g/mol.

-

HPLC: For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended, comparing retention times against standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume